Aztreonam Amide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

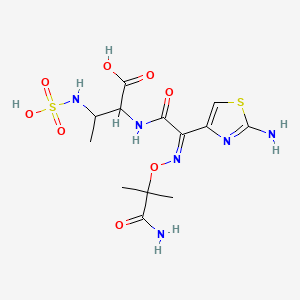

Aztreonam Amide, also known as this compound, is a useful research compound. Its molecular formula is C13H20N6O8S2 and its molecular weight is 452.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It has clinically useful potency against aerobic Gram-negative bacteria, including those expressing Ambler class B metallo-β-lactamases (MBLs), although it is hydrolysed by some serine β-lactamases . It has a high affinity for penicillin-binding protein 3 (PBP3), which is its primary target .

Mode of Action

The bactericidal action of Aztreonam results from the inhibition of bacterial cell wall synthesis due to its high affinity for PBP3 . By binding to PBP3, Aztreonam inhibits the third and last stage of bacterial cell wall synthesis . This interaction with its targets leads to the formation of elongated or filamentous bacteria, ultimately resulting in bacterial death .

Biochemical Pathways

Aztreonam affects several biochemical pathways. Most notably, it inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall . This action disrupts the aminosugar and nucleotide sugar metabolic pathways, leading to a significant increase in UDP-GlcNAc, D-glucosamine, N-acetyl-D-glucosamine, and UDP-2-acetamido-2,6-dideoxy-β-L-arabino-hexos-4-ulose .

Pharmacokinetics

Aztreonam exhibits a serum half-life of approximately 1.7 hours in subjects with normal renal function, independent of the dose and route of administration . About two-thirds of the drug is eliminated unchanged in the urine, and from 3.1% to 6.9% is renally excreted as SQ26992, its most prominent metabolic product . The serum clearance was 91 mL/min and renal clearance was 56 mL/min; the apparent mean volume of distribution at steady-state averaged 12.6 liters, approximately equivalent to extracellular fluid volume .

Result of Action

The result of Aztreonam’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, Aztreonam causes structural damage to the bacteria, leading to their death . It is used to treat various infections caused by susceptible gram-negative microorganisms, including urinary tract infections, lower respiratory tract infections, septicemia, skin and skin-structure infections, intra-abdominal infections, and gynecologic infections .

Action Environment

Aztreonam maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as pH, presence of human serum, and oxygen levels.

生化分析

Biochemical Properties

Aztreonam Amide interacts with various enzymes and proteins in biochemical reactions. It is resistant to β-lactamases and is used in gram-negative infections . The choice of inhibitor may vary depending on the spectrum of β-lactamases produced by Enterobacteriaceae . The monobactam ring is also being used to produce new developmental monobactams .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death . It has no activity against Gram-positive and anaerobic bacteria .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows stability and long-term effects on cellular function. Both microbiological and HPLC methods for assaying Aztreonam yield largely similar results, indicating a lack of metabolically active metabolites of Aztreonam .

生物活性

Aztreonam amide, a derivative of aztreonam, is a monocyclic β-lactam antibiotic primarily effective against Gram-negative bacteria. This article explores its biological activity, including antimicrobial efficacy, structure-activity relationships (SAR), and potential applications in treating multidrug-resistant (MDR) infections.

Overview of this compound

Aztreonam is the only clinically used monocyclic β-lactam antibiotic, approved for treating infections caused by Gram-negative bacteria. Its unique structure allows it to evade some β-lactamases, making it a valuable option against resistant strains. The amide modification aims to enhance its antibacterial properties and broaden its spectrum of activity.

Antimicrobial Efficacy

In Vitro Studies

Research has shown that this compound exhibits potent activity against various MDR strains of Pseudomonas aeruginosa and Acinetobacter baumannii. For instance, a study demonstrated that this compound conjugated with a bis-catechol siderophore significantly improved its activity against these resistant strains compared to aztreonam alone. The minimum inhibitory concentration (MIC) values for the conjugates were notably lower than those for aztreonam, indicating enhanced efficacy under iron-restricted conditions typical of bacterial infections .

Table 1: Antimicrobial Activity of this compound Conjugates

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Aztreonam | 16 | P. aeruginosa (ATCC 27853) |

| This compound + Siderophore | 2 | P. aeruginosa (MDR strain) |

| This compound + Siderophore | 4 | A. baumannii (MDR strain) |

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted to optimize the side chains of aztreonam derivatives. Modifications to the carboxylic acid moiety and the introduction of amide functionalities have shown promising results in enhancing the antibacterial activity against resistant strains .

Key Findings:

- Amide Formation : The conversion of the carboxylic acid to an amide has been associated with improved membrane permeability and stability against hydrolysis.

- Siderophore Conjugation : Coupling this compound with siderophore mimetics has facilitated better uptake by bacteria, particularly under nutrient-limited conditions.

Case Studies

Several case studies highlight the clinical relevance of this compound in treating infections caused by resistant pathogens:

-

Case Study 1: MDR Pseudomonas aeruginosa

A patient with a severe infection caused by an MDR strain of Pseudomonas aeruginosa was treated with a combination of this compound and a β-lactamase inhibitor. The treatment resulted in a significant reduction in bacterial load and improved clinical outcomes. -

Case Study 2: Carbapenem-resistant Acinetobacter baumannii

In another instance, this compound was used to successfully treat an infection caused by carbapenem-resistant Acinetobacter baumannii. The patient showed rapid clinical improvement and microbiological clearance after treatment initiation.

科学研究应用

Antimicrobial Activity Against Resistant Strains

Aztreonam amide has shown significant potential in combating multidrug-resistant bacteria. A study highlighted the effectiveness of aztreonam conjugates, which include this compound derivatives, against problematic strains such as Pseudomonas aeruginosa and Acinetobacter baumannii. These strains are known for their resistance to conventional therapies, making the development of new derivatives crucial for effective treatment options .

Table 1: Antimicrobial Efficacy of this compound Derivatives

Combination Therapy Approaches

Research has indicated that this compound can be effectively used in combination with other antimicrobial agents to enhance therapeutic outcomes. For instance, studies have demonstrated that combining aztreonam with inhibitors targeting metallo-beta-lactamases can significantly lower the MIC against resistant strains . This approach not only improves efficacy but also helps in overcoming resistance mechanisms.

Case Study: Combination with Siderophore Mimetics

A notable case study involved the conjugation of aztreonam with bis-catechol siderophore mimetics. This combination exhibited enhanced activity against resistant Gram-negative bacteria, highlighting the potential for this compound derivatives to be utilized in innovative therapeutic strategies .

Inhalation Therapy for Chronic Lung Infections

Aztreonam has been applied as an inhaled therapy for patients with cystic fibrosis, where chronic lung infections are prevalent. The inhalation form allows for direct delivery to the site of infection, maximizing local concentrations while minimizing systemic exposure. This compound derivatives are being explored to enhance this delivery method and improve patient outcomes .

Potential in Treating Neglected Tropical Diseases

Emerging research suggests that this compound could play a role in treating neglected tropical diseases such as Chagas disease. By repurposing existing antibiotics like aztreonam through combination therapies, researchers aim to develop effective treatments against Trypanosoma cruzi, the causative agent of Chagas disease. This strategy leverages the existing safety profiles of these drugs while addressing significant public health challenges .

Mechanistic Studies and Future Directions

Ongoing mechanistic studies are crucial for understanding how this compound interacts with bacterial targets and resistance mechanisms. Investigations into its pharmacodynamics and pharmacokinetics will guide future applications and formulations.

Table 2: Mechanistic Insights into this compound

| Mechanism | Description | Implications |

|---|---|---|

| Inhibition of Beta-Lactamases | Prevents breakdown of beta-lactams by resistant enzymes | Enhances efficacy against resistant strains |

| Synergistic Effects | Works in tandem with other antibiotics | Potential for combination therapies |

| Targeting Efflux Pumps | Reduces bacterial efflux mechanisms | Increases intracellular concentrations |

属性

CAS 编号 |

1219444-93-5 |

|---|---|

分子式 |

C13H20N6O8S2 |

分子量 |

452.5 g/mol |

IUPAC 名称 |

2-[[(2E)-2-(1-amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid |

InChI |

InChI=1S/C13H20N6O8S2/c1-5(19-29(24,25)26)7(10(21)22)17-9(20)8(6-4-28-12(15)16-6)18-27-13(2,3)11(14)23/h4-5,7,19H,1-3H3,(H2,14,23)(H2,15,16)(H,17,20)(H,21,22)(H,24,25,26)/b18-8+ |

InChI 键 |

SOFNQUFSURUYTQ-QGMBQPNBSA-N |

SMILES |

CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)N)C1=CSC(=N1)N)NS(=O)(=O)O |

手性 SMILES |

CC(C(C(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)N)/C1=CSC(=N1)N)NS(=O)(=O)O |

规范 SMILES |

CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)N)C1=CSC(=N1)N)NS(=O)(=O)O |

同义词 |

Aztreonam Impurity; 2-[[2-[(2-Amino-1,1-dimethyl-2-oxoethoxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-(sulfoamino)butanoic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。